molecular formula C21H19N5O3 B2640076 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-29-2

3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2640076
CAS No.: 872591-29-2
M. Wt: 389.415
InChI Key: YREZHXSSPBUGBJ-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the triazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Formation of the Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of reactions, often involving condensation and cyclization steps.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:

    Use of Catalysts: Catalysts may be employed to increase the efficiency of the reactions.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield.

    Purification Techniques: Advanced purification techniques, such as chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one lies in its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-13-8-14(2)10-16(9-13)26-20-19(23-24-26)21(28)25(12-22-20)11-18(27)15-4-6-17(29-3)7-5-15/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREZHXSSPBUGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)OC)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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